molecular formula C9H4BrClFN B1380754 5-Bromo-1-chloro-6-fluoroisoquinoline CAS No. 1368066-64-1

5-Bromo-1-chloro-6-fluoroisoquinoline

Cat. No.: B1380754
CAS No.: 1368066-64-1
M. Wt: 260.49 g/mol
InChI Key: ZWNHILQAYRZKGO-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-6-fluoroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines. The presence of bromine, chlorine, and fluorine atoms in the isoquinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-6-fluoroisoquinoline typically involves multi-step reactions starting from isoquinoline derivatives. One common method involves the bromination, chlorination, and fluorination of isoquinoline rings. For example, the bromination of isoquinoline can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions. Chlorination can be performed using thionyl chloride or phosphorus pentachloride, while fluorination can be achieved using Selectfluor® or other fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-6-fluoroisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or Grignard reagents can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-1-chloro-6-fluoroisoquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reactant in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-6-fluoroisoquinoline depends on its specific applicationThe presence of halogen atoms in the isoquinoline ring can enhance its binding affinity and specificity for certain targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-chloroisoquinoline: Similar structure but lacks the fluorine atom.

    5-Bromo-6-fluoroisoquinoline: Similar structure but lacks the chlorine atom.

Uniqueness

5-Bromo-1-chloro-6-fluoroisoquinoline is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) in the isoquinoline ring. This combination of halogens imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-1-chloro-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-8-5-3-4-13-9(11)6(5)1-2-7(8)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNHILQAYRZKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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